5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a pyrazine moiety, and a methoxy-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the pyrazine moiety, and the attachment of the methoxy-methylphenoxy group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methoxyphenoxy)methyl]phenyl compounds: These compounds share structural similarities with the methoxy-methylphenoxy group.
Pyrazine derivatives: Compounds containing the pyrazine moiety, which may exhibit similar chemical and biological properties.
Oxazole derivatives: Compounds with the oxazole ring, which are often studied for their diverse chemical reactivity and biological activity.
Uniqueness
5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-4-5-17(18(6-12)25-3)26-11-15-7-16(23-27-15)19(24)22-10-14-9-20-13(2)8-21-14/h4-9H,10-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRUVHJKKHGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=NC=C(N=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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